N-(4-ACETYLPHENYL)-2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE
Overview
Description
N-(4-ACETYLPHENYL)-2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE is a complex organic compound with a unique structure that includes acetyl, dichloro, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include acetyl chloride, dichlorobenzene, and tetrahydrofuran. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to the formation of various substituted derivatives of the compound.
Scientific Research Applications
N-(4-ACETYLPHENYL)-2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- N-(4-acetylphenyl)-2,4-dichlorobenzamide
- N-(4-acetylphenyl)-2,4-dichloro-5-sulfamoylbenzamide
Uniqueness
N-(4-ACETYLPHENYL)-2,4-DICHLORO-5-[(TETRAHYDRO-2-FURANYLMETHYL)SULFAMOYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-acetylphenyl)-2,4-dichloro-5-(oxolan-2-ylmethylsulfamoyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O5S/c1-12(25)13-4-6-14(7-5-13)24-20(26)16-9-19(18(22)10-17(16)21)30(27,28)23-11-15-3-2-8-29-15/h4-7,9-10,15,23H,2-3,8,11H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYJUNVXULRMNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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